Stability Advantage of the Hydrochloride Salt
The target compound is provided as a hydrochloride salt, a form known to enhance the chemical and physical stability of reactive intermediates compared to their free base counterparts. While direct comparative stability data for this specific pair is not available in the public domain, the general principle is well-established for benzylic halides, which are prone to hydrolysis and other degradation pathways. The hydrochloride salt form (C10H10Cl2N2, MW: 229.11 g/mol) provides a shelf-stable, easy-to-handle solid , unlike the free base (1-(4-(chloromethyl)phenyl)-1H-imidazole, CAS 789445-30-3, C10H9ClN2, MW: 192.64 g/mol), which is often an oil or low-melting solid with a greater propensity for decomposition .
| Evidence Dimension | Stability and Physical Form |
|---|---|
| Target Compound Data | Stable, crystalline hydrochloride salt; Molecular Weight = 229.11 g/mol |
| Comparator Or Baseline | Free base (1-(4-(chloromethyl)phenyl)-1H-imidazole, CAS 789445-30-3); Less stable, often an oil or low-melting solid; Molecular Weight = 192.64 g/mol |
| Quantified Difference | Not quantifiable with available data. Difference is qualitative and based on class knowledge of hydrochloride salts. |
| Conditions | Standard ambient storage conditions (assumed). |
Why This Matters
For procurement, the salt form is preferable as it ensures the compound arrives in a usable, high-purity state and maintains its integrity during long-term storage, reducing the risk of failed syntheses due to degraded starting material.
